Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate
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Overview
Description
Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, an acetylamino group, and a malonate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.
Acetylation: The pyridine intermediate undergoes acetylation to introduce the acetylamino group.
Malonate Ester Formation: The final step involves the reaction of the acetylated pyridine with diethyl malonate under basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure efficient synthesis.
Purification Techniques: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH₃).
Major Products
Oxidation Products: Corresponding oxides or carboxylic acids.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with different substituents on the pyridine ring.
Scientific Research Applications
Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-(amino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate: Similar structure but lacks the acetyl group.
Diethyl 2-(acetylamino)-2-{[3-bromo-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate is unique due to the presence of the acetylamino group and the specific substitution pattern on the pyridine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
diethyl 2-acetamido-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N2O5/c1-4-26-13(24)15(22-9(3)23,14(25)27-5-2)7-12-11(17)6-10(8-21-12)16(18,19)20/h6,8H,4-5,7H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFYFBFCAFUWHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=C(C=N1)C(F)(F)F)Cl)(C(=O)OCC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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